1-(2-Chloro-4-fluorophenyl)ethan-1-amine
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Overview
Description
1-(2-Chloro-4-fluorophenyl)ethan-1-amine is a chemical compound with the molecular formula C8H9ClFN. It is a substituted aniline derivative that has been used in various scientific research applications . This compound is known for its unique structure, which includes a phenyl ring substituted with chlorine and fluorine atoms, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-(2-Chloro-4-fluorophenyl)ethan-1-amine typically involves the reaction of 2-chloro-4-fluoroacetophenone with ammonia or an amine under specific conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-Chloro-4-fluorophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures to ensure the desired reaction pathway . Major products formed from these reactions depend on the specific reagents and conditions used but generally include substituted phenyl derivatives .
Scientific Research Applications
1-(2-Chloro-4-fluorophenyl)ethan-1-amine has been utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)ethan-1-amine is not fully understood. it is known to bind to certain enzymes, such as cytochrome P450 enzymes, and inhibit their activity. This inhibition can lead to the modulation of drug metabolism and drug-drug interactions, making it a compound of interest in pharmacokinetic studies. The molecular targets and pathways involved in its mechanism of action are still under investigation, but its ability to interact with enzymes suggests potential therapeutic applications.
Comparison with Similar Compounds
1-(2-Chloro-4-fluorophenyl)ethan-1-amine can be compared with other similar compounds, such as:
1-(4-Chloro-2-fluorophenyl)ethan-1-amine: This compound has a similar structure but with different substitution patterns on the phenyl ring.
2-Chloro-1-(4-fluorophenyl)ethanone: This compound is a ketone derivative with similar substituents but different functional groups.
2-Chloro-1-(2,3-dihydroxyphenyl)ethanone: Another related compound with additional hydroxyl groups on the phenyl ring.
Biological Activity
1-(2-Chloro-4-fluorophenyl)ethan-1-amine, also known as (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-amine, is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a 2-chloro-4-fluorophenyl moiety attached to an ethanamine backbone. The presence of halogen substituents (chlorine and fluorine) enhances its chemical reactivity and biological activity. The amine group allows for protonation and deprotonation reactions, which are crucial for its interaction with biological systems.
The exact mechanism of action for this compound is not fully elucidated, but it is known to interact with various molecular targets, including enzymes such as cytochrome P450. This interaction can modulate drug metabolism and influence pharmacokinetic profiles. Additionally, the compound has shown potential in inhibiting specific enzymes involved in neurotransmitter systems, particularly those related to serotonin and norepinephrine pathways, which are critical in mood regulation .
Neuropharmacological Effects
Research indicates that compounds structurally similar to this compound often exhibit antidepressant or anxiolytic properties. This is attributed to their ability to modulate monoamine levels in the brain. The unique substitution pattern of this compound may confer specific receptor affinities that enhance its therapeutic efficacy .
Enzyme Inhibition
The compound has been studied for its potential to inhibit various enzymes. For instance, it has shown promise in inhibiting tyrosinase, an enzyme involved in melanin production. In vitro assays have demonstrated effective inhibition rates, with IC50 values indicating significant potency compared to standard inhibitors like kojic acid .
Table 1: Inhibition Potency of this compound Compared to Standard Inhibitors
Compound | IC50 (µM) |
---|---|
This compound | 0.19 - 1.72 |
Kojic Acid | 17.76 ± 0.18 |
Antimicrobial Activity
In addition to neuropharmacological effects, the compound has been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness against strains like Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of this compound
Microorganism | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 |
Escherichia coli | 0.0039 - 0.025 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neuropharmacological Study : A study involving animal models demonstrated that administration of the compound led to significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant agent.
- Enzyme Inhibition Study : Another investigation focused on the enzyme inhibition properties of the compound revealed that it could effectively decrease tyrosinase activity in vitro, indicating its potential use in skin whitening formulations.
Properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMGFESJCXOUCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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